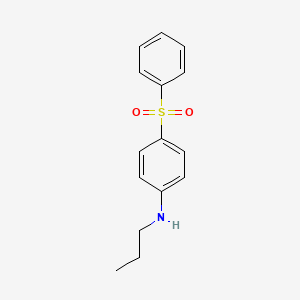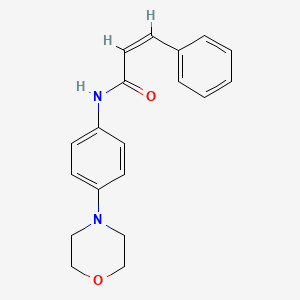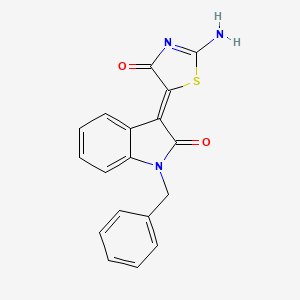![molecular formula C22H15BrN4O3 B3750192 5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3750192.png)
5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE
Vue d'ensemble
Description
5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromophenyl group and a diazinane trione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 4-bromophenylhydrazine with appropriate diazinane derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities.
Hydrazine-coupled pyrazole derivatives: These compounds have diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
5-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific structural features and the presence of both bromophenyl and diazinane trione groups.
Propriétés
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-6-hydroxy-1,3-diphenylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3/c23-15-11-13-16(14-12-15)24-25-19-20(28)26(17-7-3-1-4-8-17)22(30)27(21(19)29)18-9-5-2-6-10-18/h1-14,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFURILWUPOXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methyl-1-benzofuran-2-yl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3750115.png)
![2-ETHYL-1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}BUTAN-1-ONE](/img/structure/B3750122.png)
![diethyl 5-{[(2,4-dibromophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3750123.png)
![diethyl 3-methyl-5-{[(4-nitrophenoxy)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3750131.png)
![diethyl 3-methyl-5-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3750137.png)
![ethyl 2-{[(4-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3750141.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B3750148.png)
![(2Z)-2-[(4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B3750149.png)


![2-[4-(benzenesulfonyl)phenyl]sulfanylethanol](/img/structure/B3750190.png)
![4-{[4-(dimethylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3750198.png)


